REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[S:9](N)([NH2:12])(=[O:11])=[O:10]>O1CCOCC1>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([S:9]([NH2:12])(=[O:11])=[O:10])[CH2:5][CH2:4]1)[CH3:2]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(C)N1CCNCC1
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The volatiles were removed in vacuo and 5 g of the residue
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Type
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DISSOLUTION
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Details
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was dissolved in methanol
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Type
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WASH
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Details
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The cartridge was washed with 50% aqueous methanol (200 ml) before the subtitle product
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Type
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WASH
|
Details
|
was eluted with 10% triethylamine/methanol (100 ml) The solvent
|
Type
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CUSTOM
|
Details
|
was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |